molecular formula C36H47N5O4 B1140607 インジナビル-d6 CAS No. 185897-02-3

インジナビル-d6

カタログ番号: B1140607
CAS番号: 185897-02-3
分子量: 619.8 g/mol
InChIキー: CBVCZFGXHXORBI-JYVVPHGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indinavir-d6 is intended for use as an internal standard for the quantification of indinavir by GC- or LC-MS. Indinavir is an HIV-1 protease inhibitor (Ki = 0.358 nM). It is selective for HIV-1 protease over HIV-2 protease (Ki = 3.316 nM), as well as human cathepsin D, porcine pepsin, bovine chymosin, human plasma renin, Factor Xa, and elastase at 10 μM. It is also selective for wild-type HIV-1 protease over the protease inhibitor-resistant mutants A-44, K-60, and V-18 (Kis = 0.24, 15, 50, and 40 nM, respectively). Indinavir is active against multiple HIV-1 variants in cell-based assays (IC95s = 12-100 nM). Formulations containing indinavir have been used in combination with antiretroviral agents in the treatment of HIV infection.
Member of the novel hydroxyaminopentane amide class of HIV-1 protease inhibitors. Antiviral.

科学的研究の応用

抗癌活性のためのプロテアーゼ阻害

インジナビルは、腫瘍の増殖開始、進行、転移に関与するさまざまなプロテアーゼの強力な阻害剤であることが判明しました {svg_1}. インジナビルは、マトリックスメタロプロテアーゼ、アスパラギン酸プロテアーゼ、システインプロテアーゼと相互作用し、これらのプロテアーゼに対する相互作用がネイティブリガンドに比べて大幅に高くなっています {svg_2}. このため、インジナビルは抗癌薬開発の有力な候補となっています {svg_3}.

2. 薬物送達のためのマイクロ球の開発 インジナビル硫酸塩を負荷したマイクロ球は、油中油エマルション溶媒蒸発法を使用して開発されました {svg_4}. これらのマイクロ球は、72〜93%の封入率を示し、最大9時間まで薬物の持続的な放出を示しました {svg_5}. この技術は、抗癌薬をより標的化された方法で送達するために使用することができます {svg_6}.

HIV / AIDS治療

インジナビルは、HIV / AIDSの管理に使用される抗ウイルス薬の1つです {svg_7}. しかし、薬物のバイオアベイラビリティ、透過性の低下、半減期の短さは、限界となっています {svg_8}. ナノテクノロジーベースの抗レトロウイルス薬送達は、これらの限界を克服する可能性を秘めています {svg_9}.

ナノテクノロジーベースの薬物送達

リポソーム、デンドリマー、ナノ粒子、高分子ミセル、ナノベシクル、ナノエマルションなどのナノキャリアは、薬物を標的組織に送達する方法を提供します {svg_10}. このナノテクノロジーベースの送達システムは、副作用を少なくして薬物の効率を高めることができます {svg_11}.

リンパ節のターゲティング

マカクベースの研究では、インジナビルとホスファチジルコリンおよびコレステロール脂質を含むナノ複合体は、血漿に比べてリンパ節でのインジナビルの濃度を約22倍高めることが示されました {svg_12}. これは、インジナビルがリンパ節への薬物送達標的化に適している可能性を示しています {svg_13}.

作用機序

Target of Action

Indinavir-d6, a deuterium-labeled form of Indinavir , primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This protease is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . Additionally, Indinavir has been found to interact with various proteases associated with tumor growth initiation, progression, and metastasis, including Matrix Metalloproteases, Aspartate Proteases, and Cysteine Proteases .

Mode of Action

Indinavir-d6 inhibits the HIV-1 protease, preventing the cleavage of the gag-pol polyprotein . This inhibition results in the formation of immature, non-infectious viral particles . Indinavir-d6 binds to the protease’s active site, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The primary biochemical pathway affected by Indinavir-d6 is the HIV-1 life cycle. By inhibiting the HIV-1 protease, Indinavir-d6 prevents the maturation of the virus, rendering it non-infectious . The unbinding pathways of Indinavir from HIV and HTLV-1 proteases have been studied to understand the mechanism of unbinding and discover the reasons for the lack of inhibitory activity of Indinavir against the HTLV-1 protease .

Pharmacokinetics

Indinavir-d6, like Indinavir, is expected to have good oral bioavailability . The pharmacokinetics of Indinavir have been characterized in single-dose studies, which found that Indinavir is rapidly absorbed in the fasting state, with the time to the maximum concentration in plasma occurring at approximately 0.8 hours . Indinavir’s pharmacokinetics are nonlinear, attributed to the dose-dependent oxidative metabolism of first-pass metabolism as well as to metabolism in the systemic circulation .

Result of Action

The primary molecular effect of Indinavir-d6 is the inhibition of the HIV-1 protease, leading to the formation of non-infectious, immature viral particles . On a cellular level, this results in a reduction in the number of infectious HIV-1 particles produced, slowing the progression of the infection . Indinavir could also act as a potential inhibitor of different proteases associated with tumor growth initiation, progression, and metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antiviral drugs like Indinavir-d6 . For instance, temperature and humidity can affect viral propagation across infected surfaces . Furthermore, the presence of food can impact the absorption of Indinavir, with a high-fat, high-calorie diet resulting in a reduction in the drug’s bioavailability .

特性

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-[dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1/i9D,12D,15D,21D,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVCZFGXHXORBI-JYVVPHGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])N2CCN([C@@H](C2)C(=O)NC(C)(C)C)C[C@H](C[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675974
Record name (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185897-02-3
Record name (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is Indinavir-d6 used in pharmacokinetic studies instead of directly measuring Indinavir?

A1: Indinavir-d6, a stable isotope-labeled form of Indinavir, is co-administered with Indinavir to enable simultaneous measurement of both compounds in biological samples like plasma. This approach, known as the stable isotope administration technique, allows researchers to differentiate between the administered drug and any pre-existing drug or metabolites in the body [, ]. This differentiation is crucial for accurately determining Indinavir's pharmacokinetic parameters, such as bioavailability and absorption rate, which can be influenced by factors like first-pass metabolism and drug-drug interactions.

Q2: How does the use of Indinavir-d6 help elucidate the nonlinear pharmacokinetics of Indinavir?

A2: Research shows that Indinavir exhibits nonlinear pharmacokinetics, meaning its concentration in the body doesn't increase proportionally with dose []. By using Indinavir-d6 as an intravenous tracer alongside oral Indinavir, researchers can disentangle the contributions of absorption and systemic elimination to the observed nonlinearity. The study cited demonstrated that the bioavailability of Indinavir remained high (60-65%) even at higher doses, implying that saturation of first-pass metabolism wasn't the primary cause of the nonlinearity []. This finding suggests that nonlinear processes occurring in the systemic circulation, such as saturable protein binding or elimination pathways, are likely responsible for Indinavir's unique pharmacokinetic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。